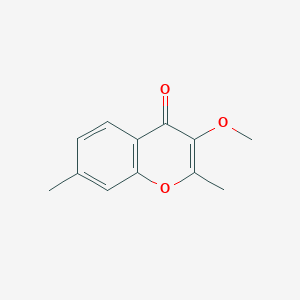
Benzyl 6-oxohexanoate
Vue d'ensemble
Description
Benzyl 6-oxohexanoate: is an organic compound with the molecular formula C13H16O3. It is a benzyl ester derivative of 6-oxohexanoic acid. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 6-oxohexanoate can be synthesized through several methods. One efficient method involves the reaction of monoesters of succinic acid with thionyl chloride to form 4-benzyloxy-4-ketobutanoyl chlorides. These chlorides are then treated with diethylcadmium to yield mono/di-benzyl-γ-ketohexanoates . Another method involves the ozonolytic cleavage of cyclohexene to produce methyl 6-oxohexanoate, which can be further converted to this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving purification steps such as chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 6-oxohexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate (KMnO4) under acidic conditions.
Substitution: Substitution reactions often involve nucleophilic reagents that target the carbonyl group of the ester.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as benzyl alcohols, benzoic acids, and other ester derivatives .
Applications De Recherche Scientifique
Benzyl 6-oxohexanoate is used in a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of benzyl 6-oxohexanoate involves its interaction with specific molecular targets and pathways. For instance, it acts as a ligand for glucosidase I, an enzyme involved in the post-translational processing of N-linked glycoproteins . This interaction facilitates the purification and study of glucosidase I, providing insights into its function and regulation.
Comparaison Avec Des Composés Similaires
6-oxohexanoic acid: A medium-chain fatty acid with similar structural features but lacking the benzyl ester group.
6-oxohexanoate: The conjugate base of 6-oxohexanoic acid, sharing similar chemical properties.
Uniqueness: Benzyl 6-oxohexanoate is unique due to its benzyl ester group, which imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis. Its ability to act as a ligand for specific enzymes further distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
benzyl 6-oxohexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-10-6-2-5-9-13(15)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,10H,2,5-6,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYUXRXQGVONHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiourea, N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3241556.png)




![1-[3-(Trifluoromethyl)phenyl]-4-piperidinone](/img/structure/B3241595.png)






![4-[(2S)-2-(Ethylamino)propyl]phenol](/img/structure/B3241655.png)

